4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole
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Overview
Description
4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylphenyl group and a hydrazinyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under controlled temperature and time conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit certain enzymes or interfere with cellular signaling pathways contributes to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-2-hydrazinyl-5-methylthiazole
- 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole
- 4-(4-Bromophenyl)-2-hydrazinyl-5-methylthiazole
Uniqueness
4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H15N3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3S/c1-3-9-4-6-10(7-5-9)11-8(2)16-12(14-11)15-13/h4-7H,3,13H2,1-2H3,(H,14,15) |
InChI Key |
ZTSTYZGQVSAPMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NN)C |
Origin of Product |
United States |
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